2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one
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Overview
Description
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable pyrido[2,3-d]pyrimidin-4(3H)-one precursor under basic conditions. The reaction may require catalysts such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidin-4(3H)-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trimethoxystyryl)pyridine
- 2-(3,4,5-Trimethoxystyryl)quinoline
- 2-(3,4,5-Trimethoxystyryl)benzimidazole
Uniqueness
2-(3,4,5-Trimethoxystyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
101231-85-0 |
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Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-9-11(10-14(24-2)16(13)25-3)6-7-15-20-17-12(18(22)21-15)5-4-8-19-17/h4-10H,1-3H3,(H,19,20,21,22)/b7-6+ |
InChI Key |
VTSHYLYJDMFLOW-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=C(C=CC=N3)C(=O)N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=C(C=CC=N3)C(=O)N2 |
Origin of Product |
United States |
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